

# Physical and chemical properties of Antifungal agent 84

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# In-Depth Technical Guide to Antifungal Agent 84

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Antifungal agent 84**, a novel tetrazole derivative with a benzodiazepine moiety. The information presented is intended for researchers, scientists, and professionals involved in the discovery and development of new antifungal therapies.

## **Core Physical and Chemical Properties**

**Antifungal agent 84**, also identified as compound 6d in foundational research, is a synthetic molecule with promising activity against Candida albicans, a prevalent fungal pathogen. Its core structure integrates a tetrazole ring with a benzodiazepine scaffold, contributing to its unique biological activity.

Table 1: Physical and Chemical Data for Antifungal Agent 84



Property	Value	Source
Molecular Formula	C25H19BrClFN6O	[1]
Molecular Weight	553.81 g/mol	[1]
CAS Number	2901064-07-9	[1]
Appearance	White solid	Inferred from synthesis of related compounds
Solubility	10 mM in DMSO	[1]
Melting Point	Not Reported	
рКа	Not Reported	_

## **Synthesis and Characterization**

The synthesis of **Antifungal agent 84** involves a multi-step process culminating in the formation of the tetrazole-benzodiazepine conjugate.

## **Experimental Protocol: Synthesis of Antifungal Agent 84**

The synthesis is based on the general procedures described for analogous tetrazole-benzodiazepine derivatives. The final step involves the N-alkylation of a benzodiazepine intermediate with a tetrazole-containing propyl chloride.

#### Materials:

- 7-fluoro-5-(4-bromophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one
- 1-(3-chloropropyl)-5-(2-chlorophenyl)-1H-tetrazole
- Potassium carbonate (K2CO3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane



Water

#### Procedure:

- A solution of 7-fluoro-5-(4-bromophenyl)-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask.
- Potassium carbonate (2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature.
- 1-(3-chloropropyl)-5-(2-chlorophenyl)-1H-tetrazole (1.2 equivalents) is added to the reaction mixture.
- The reaction is heated to 80°C and stirred for 24 hours.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, **Antifungal agent 84**.

Characterization: The structure of the synthesized compound is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

## **Biological Activity and Mechanism of Action**

**Antifungal agent 84** exhibits significant activity against Candida albicans, including the inhibition of biofilm formation, a key virulence factor.

### **Antifungal Susceptibility Testing**

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).



### **Biofilm Viability Assay**

The effect of **Antifungal agent 84** on the viability of C. albicans biofilms is assessed using a metabolic assay, such as the XTT reduction assay.

Experimental Protocol: XTT Reduction Assay for Biofilm Viability

- C. albicans biofilms are grown in 96-well microtiter plates.
- After biofilm formation, the planktonic cells are removed, and the biofilms are washed with phosphate-buffered saline (PBS).
- Various concentrations of Antifungal agent 84 (prepared in RPMI-1640 medium) are added to the wells containing the biofilms.
- The plates are incubated for a further 24-48 hours.
- Following incubation, the wells are washed with PBS to remove the drug.
- XTT solution, mixed with menadione, is added to each well.
- The plates are incubated in the dark for 2-3 hours.
- The colorimetric change, which correlates with metabolic activity, is measured using a microplate reader at 490 nm.
- The reduction in metabolic activity compared to untreated controls indicates the antibiofilm efficacy of the compound.

# Mechanism of Action: The Calcineurin-Dependent Pathway

The antifungal activity of **Antifungal agent 84** against C. albicans is exerted in a manner dependent on the calcineurin signaling pathway. Calcineurin is a calcium-dependent phosphatase that plays a crucial role in stress responses, virulence, and drug resistance in fungi. The activity of **Antifungal agent 84** is significantly enhanced in C. albicans strains with a functional calcineurin pathway, as demonstrated by its effect on strains with and without the CNB1 gene, which encodes the regulatory subunit of calcineurin.

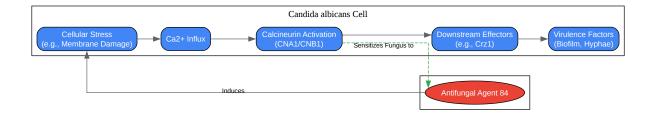


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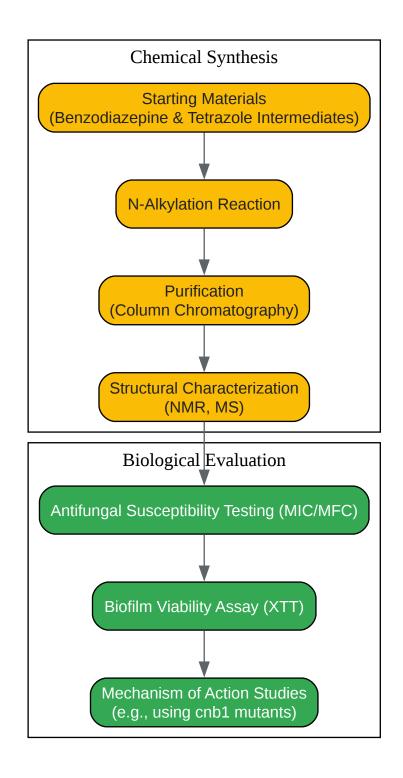
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The proposed mechanism involves the disruption of cellular processes that are regulated by calcineurin, leading to increased susceptibility of the fungus. This may include interference with cell wall integrity, ion homeostasis, and morphogenesis.









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